Colchicoside, 10-thio-

Beschreibung

Thiocolchicoside is a semi-synthetic derivative of the colchicine, a natural anti-inflammatory glycoside which originates from the flower seeds of Superba gloriosa. It is a muscle relaxant with anti-inflammatory and analgesic effects. It has potent convulsant activity and should not be administered to individuals prone to seizures.

used in combination with glafenine and meprobamate to tranquilize patients undergoing hysterosalpingography; structure

Eigenschaften

IUPAC Name |

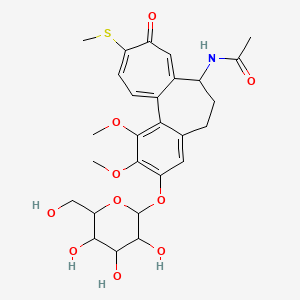

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQAKWQJCITZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859506 |

Source

|

| Record name | N-[3-(Hexopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-41-5 |

Source

|

| Record name | Thiocolchicoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Unraveling the Mechanistic Paradox of 10-Thiocolchicoside: GABA-A Receptor Antagonism and Glycinergic Modulation

Executive Summary

10-Thiocolchicoside (Colchicoside 10-thio-), a semi-synthetic sulfur derivative of the natural glycoside colchicoside, has been heavily utilized in clinical settings as a centrally acting muscle relaxant[1]. For decades, its myorelaxant properties were erroneously attributed to GABA-mimetic agonism. However, advanced electrophysiological profiling has revealed a striking pharmacological paradox: 10-thiocolchicoside is actually a potent, competitive antagonist of the

This whitepaper dissects the molecular mechanisms, quantitative binding affinities, and self-validating experimental workflows that define the true pharmacological profile of 10-thiocolchicoside.

Molecular Target Profiling and Binding Kinetics

The primary mechanism of action for 10-thiocolchicoside centers on its interaction with inhibitory neurotransmitter receptors in the central nervous system (CNS).

GABA-A Receptor Antagonism

Contrary to early hypotheses suggesting GABAergic activation, whole-cell patch-clamp recordings and recombinant expression models have definitively characterized 10-thiocolchicoside as a competitive antagonist at the GABA-A receptor[2]. It binds to the receptor complex, preventing GABA-mediated chloride (

Glycinergic and Off-Target Interactions

In addition to GABA-A antagonism, 10-thiocolchicoside inhibits strychnine-sensitive glycine receptors (specifically those composed of the

Quantitative Target Affinity Summary

| Target Receptor | Subtype / Composition | Pharmacological Effect | Potency ( |

| GABA-A | Recombinant ( | Competitive Antagonist | |

| GABA-A | Cerebellar Purkinje Cells (Phasic) | Competitive Antagonist | |

| GABA-A | Granule Neurons (Tonic) | Competitive Antagonist | |

| Glycine | Strychnine-sensitive ( | Inhibitor | |

| nAChR | Partial Inhibitor | High concentrations | |

| 5-HT3A | N/A | No Effect | N/A |

| GABA-B | N/A | No Effect | N/A |

Data synthesized from recombinant Xenopus laevis oocyte expression and rat cerebellar slice recordings[1],[2],[3].

Structural and Functional Pathway

The following diagram illustrates the dual-inhibitory nature of 10-thiocolchicoside on CNS receptors, highlighting the clinical paradox between its proconvulsant risks and its supraspinal myorelaxant effects[5].

Fig 1: Mechanistic pathway of 10-Thiocolchicoside illustrating GABA-A and Glycine receptor antagonism.

Experimental Methodology: Validating GABA-A Antagonism

To rigorously characterize the antagonistic properties of 10-thiocolchicoside, researchers employ whole-cell patch-clamp electrophysiology on cerebellar brain slices. The cerebellum provides an ideal model due to its well-defined GABAergic circuitry involving Purkinje cells and interneurons[6].

Protocol: Whole-Cell Patch-Clamp Recording of eIPSCs

Step 1: Cerebellar Slice Preparation

-

Procedure: Isolate parasagittal cerebellar slices (approx. 300 µm thick) from adult male rats in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Causality: Slicing in the parasagittal plane preserves the intact synaptic connections between parallel fibers, molecular layer interneurons, and Purkinje cells. The ice-cold, oxygenated environment minimizes excitotoxic neuronal death during tissue isolation.

Step 2: Whole-Cell Configuration

-

Procedure: Patch Purkinje cells using borosilicate glass pipettes filled with a cesium chloride (CsCl)-based internal solution. Hold the membrane potential at -70 mV.

-

Causality: CsCl blocks potassium channels, isolating chloride currents. Holding the cell at -70 mV mimics the physiological resting membrane potential, providing a stable baseline to measure inward chloride currents driven by the electrochemical gradient.

Step 3: Evoking Inhibitory Postsynaptic Currents (eIPSCs)

-

Procedure: Apply electrical stimulation to the parallel fibers using a concentric bipolar electrode to evoke neurotransmitter release.

-

Causality: Electrical stimulation triggers endogenous GABA release from local interneurons onto the patched Purkinje cell, generating a reliable, physiologically relevant eIPSC baseline prior to drug application.

Step 4: 10-Thiocolchicoside Perfusion

-

Procedure: Bath-perfuse the slice with ascending concentrations of 10-thiocolchicoside (0.001 µM to 100 µM) and record the amplitude of the eIPSCs.

-

Causality: A cumulative concentration-response protocol allows for the precise calculation of the half-maximal inhibitory concentration (

). The reduction in eIPSC amplitude directly quantifies the drug's antagonistic efficacy[3],.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Step 5: Pharmacological Validation via Bicuculline (Self-Validating Step)

-

Procedure: Following the 10-thiocolchicoside wash-out, apply 20 µM bicuculline to the bath.

-

Causality: Bicuculline is a gold-standard, selective GABA-A competitive antagonist. If bicuculline completely abolishes the remaining evoked currents, it validates the experimental system by confirming that the recorded eIPSCs were exclusively mediated by GABA-A receptors, ruling out contamination from other synaptic inputs[6].

Electrophysiology Workflow Visualization

Fig 2: Step-by-step electrophysiological workflow for validating GABA-A receptor antagonism.

The Clinical Paradox: Myorelaxation vs. Epileptogenesis

The revelation that a widely prescribed muscle relaxant acts as a GABA-A antagonist presents a fascinating pharmacological paradox. Typically, GABA-A antagonists (like bicuculline or picrotoxin) induce severe convulsions and muscle spasms. The myorelaxant effect of 10-thiocolchicoside is hypothesized to be mediated at the supraspinal level through complex, indirect regulatory mechanisms that override the localized spinal antagonism[5].

However, its potent GABA-A blockade is the direct cause of its epileptogenic and proconvulsant toxicity. This is why the drug is strictly contraindicated in seizure-prone individuals and why its systemic administration must be tightly controlled to prevent overwhelming antagonism at cortical GABA-A receptors[1],[4].

References

- Source: nih.

- Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A)

- Source: pom.go.

- Source: researchgate.

- Source: worldmedicine.

- International Journal of Medical Science and Innovative Research (IJMSIR)

Sources

- 1. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijmsir.com [ijmsir.com]

- 5. registrasiobat.pom.go.id [registrasiobat.pom.go.id]

- 6. worldmedicine.uz [worldmedicine.uz]

10-Thiocolchicoside: Molecular Architecture, Pharmacodynamics, and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

10-thiocolchicoside is a semi-synthetic sulfur derivative of colchicoside, renowned for its potent myorelaxant, analgesic, and anti-inflammatory properties 1[1]. This whitepaper provides an in-depth technical analysis of its structural identity, central nervous system (CNS) receptor pharmacodynamics, pharmacokinetic profile, and the rigorous analytical methodologies required for its quantification in pharmaceutical development.

Molecular Architecture & Chemical Identity

10-thiocolchicoside (C₂₇H₃₃NO₁₀S) is structurally distinguished by its precise stereochemistry and functional group modifications, which dictate its pharmacological behavior 2[2].

-

Thioether Substitution: The replacement of a native methoxy group with a methylthio group at the C-10 position of the colchicine skeleton is the defining feature of 10-thiocolchicoside 3[3]. This sulfur-based modification alters the electron density of the tropolone ring, directly enhancing its selective binding affinity for specific CNS receptors 4[4].

-

Glycosidic Linkage: A β-D-glucopyranosyloxy moiety at C-3 dramatically increases the molecule's hydrophilicity 3[3]. This structural choice prevents the rapid, unregulated cellular permeation seen with highly lipophilic compounds, thereby reducing systemic toxicity while maintaining targeted efficacy.

-

Stereochemistry: The compound contains 6 defined chiral centers, dictating a rigid spatial conformation that is essential for lock-and-key interactions with target ion channels 2[2].

Pharmacodynamics: Receptor Modulation Pathways

Unlike peripherally acting agents, 10-thiocolchicoside functions entirely within the CNS.

-

GABA-A Receptor Antagonism: The molecule acts as a competitive antagonist at the γ-aminobutyric acid type A (GABA-A) receptor 5[5]. Paradoxically, while GABA-A antagonism typically induces neuronal excitation, thiocolchicoside leverages this mechanism to trigger inhibitory GABAergic motor pathways in the spinal cord, effectively halting reflexive muscle contractions 3[3].

-

Glycine Receptor Interaction: It further modulates strychnine-sensitive glycine receptors, compounding its inhibitory effect on spinal interneurons 5[5].

-

Causality of Toxicity: Because it competitively blocks GABA-A receptors, excessive systemic concentrations can cross the seizure threshold by over-inhibiting cortical GABAergic transmission. This mechanistic reality strictly contraindicates its use in seizure-prone individuals 6[6].

10-Thiocolchicoside mechanism of action detailing receptor modulation and clinical outcomes.

Physicochemical & Pharmacokinetic Data

A thorough understanding of 10-thiocolchicoside's physicochemical properties is essential for formulation development and dosage regimen design.

| Property | Value | Experimental / Clinical Implication |

| Molecular Weight | 563.617 g/mol | Moderate size restricts rapid blood-brain barrier penetration compared to smaller, highly lipophilic drugs 2[2]. |

| cLogP | 0.75 | Hydrophilic nature dictates rapid renal clearance and necessitates specific solvent choices (e.g., methanol) during extraction 6[6]. |

| Topological Polar Surface Area (TPSA) | 164.01 Ų | High polar surface area restricts passive diffusion, requiring transporter-assisted cellular interactions 6[6]. |

| Bioavailability | ~25% (Oral) | Extensive first-pass metabolism requires higher oral dosing relative to intramuscular (IM) administration 7[7]. |

| Elimination Half-life | 5-6 hours | Dictates a strict twice-daily dosing schedule (e.g., 8 mg every 12 hours) to maintain therapeutic plasma levels without accumulation 7[7]. |

Analytical Methodology: Stability-Indicating RP-HPLC

For quality control and stability-indicating assays, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard. The following protocol is designed as a self-validating system to ensure precision and accuracy 8[8].

Causality in Experimental Design

-

Stationary Phase Selection: A C18 column (e.g., Hypersil BDS, 4.6 x 250 mm, 5 µm) is utilized. The hydrophobic alkyl chains effectively retain the moderately polar 10-thiocolchicoside, allowing for high-resolution separation from excipients and degradation products 9[9].

-

Mobile Phase Optimization: A gradient elution of 0.1 M ammonium acetate buffer and methanol (or acetonitrile buffered to pH 3.0) is chosen. The acidic pH suppresses the ionization of residual silanol groups on the silica matrix, maintaining the analyte in a consistent protonation state to prevent chromatographic peak tailing 8[8].

-

Wavelength Selection: UV detection at 257–260 nm corresponds to the optimal chromophoric absorption of the tropolone-like ring system, maximizing the signal-to-noise ratio 9[9].

Step-by-Step RP-HPLC Protocol

-

Standard Solubilization: Accurately weigh 10 mg of 10-thiocolchicoside reference standard into a 100 mL volumetric flask. Add 50 mL of methanol. Reasoning: Methanol efficiently disrupts the intermolecular hydrogen bonding of the glycoside moiety, ensuring complete solubilization.

-

Sonication: Sonicate the mixture for 20 minutes. Reasoning: Mechanical cavitation breaks down micro-aggregates, guaranteeing a homogenous primary stock solution (100 µg/mL).

-

Filtration: Pass the solution through a 0.45 µm PTFE membrane filter, discarding the first 2 mL of filtrate. Reasoning: Removes insoluble particulates that could clog HPLC micro-frits or induce baseline noise.

-

Serial Dilution: Aliquot and dilute with the mobile phase to generate a calibration curve spanning 5 to 15 µg/mL.

-

Chromatographic Execution: Inject 20 µL onto the C18 column maintained at 40°C, with a flow rate of 1.0 mL/min.

-

System Suitability (Validation Check): Before analyzing unknown samples, verify that the theoretical plate count is >2000 and the tailing factor is <2.0. This self-validating step ensures column integrity and mobile phase equilibrium 9[9].

Step-by-step RP-HPLC experimental workflow for 10-thiocolchicoside quantification.

Toxicological Profile & Clinical Limitations

Despite its efficacy, 10-thiocolchicoside carries specific toxicological risks that dictate its clinical application:

-

Genotoxicity (Aneuploidy Risk): Pharmacovigilance reviews have demonstrated that prolonged exposure to its metabolites can induce aneuploidy (abnormal chromosome segregation during cell division). Consequently, therapeutic guidelines strictly limit systemic administration to a maximum of 7 consecutive days for oral formulations and 5 days for intramuscular injections 7[7].

-

Hepatotoxicity: Though statistically rare, transient elevations in hepatic transaminases have been recorded, categorizing the drug as a rare hepatotoxic agent requiring monitoring in patients with pre-existing liver impairment 6[6].

References

- Vinmec. "Therapeutic Uses of Thiocolchicoside.

- NCATS Inxight Drugs. "THIOCOLCHICOSIDE.

- PubChem - NIH. "Thiocolchicoside | C27H33NO10S | CID 9915886.

- CymitQuimica. "CAS 602-41-5: Thiocolchicoside.

- Patsnap Synapse. "What is the mechanism of Thiocolchicoside?

- Probes & Drugs. "THIOCOLCHICOSIDE (PD013112).

- Medanta. "Thiocolchicoside: Uses, Side Effects, Dosage and More.

- PMC - NIH. "RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation.

- TSI Journals. "RP-HPLC Method Development and Validation for Simultaneous Estimation of Thiocolchicoside and Lornoxicam in Tablet Dosage Form.

Sources

- 1. vinmec.com [vinmec.com]

- 2. THIOCOLCHICOSIDE [drugs.ncats.io]

- 3. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 602-41-5: Thiocolchicoside | CymitQuimica [cymitquimica.com]

- 5. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]

- 6. THIOCOLCHICOSIDE (PD013112, LEQAKWQJCITZNK-AXHKHJLKSA-N) [probes-drugs.org]

- 7. Thiocolchicoside: Uses, Side Effects, Dosage and More [medanta.org]

- 8. RP-LC gradient elution method for simultaneous determination of thiocolchicoside, aceclofenac and related impurities in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to Colchicoside 10-thio- (Thiocolchicoside), CAS 602-41-5

A Senior Application Scientist's Perspective on its Chemical Properties, Biological Activity, and Research Applications

Introduction: Beyond a Muscle Relaxant

For decades, Thiocolchicoside, the 10-thio derivative of Colchicoside, has been a staple in clinical practice as a muscle relaxant with notable anti-inflammatory and analgesic properties.[1][2] A semi-synthetic compound derived from the natural glucoside colchicoside, found in the seeds of Gloriosa superba, its primary utility has been in treating orthopedic, traumatic, and rheumatological disorders.[2][3][4] However, recent scientific inquiry has peeled back the layers of its molecular interactions, revealing a far more complex and compelling profile. Emerging research has illuminated its potent activity as a modulator of critical cellular signaling pathways, most notably the NF-κB cascade, positioning it as a molecule of significant interest for oncology and inflammation research.[5][6][7][8]

This guide moves beyond the compound's established clinical use to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of Thiocolchicoside. We will dissect its chemical and physical characteristics, delve into its nuanced mechanisms of action, and provide detailed, field-proven protocols for its application in a research setting. The focus here is not just on the "what" but the "why"—providing the causal logic behind experimental design to empower rigorous and insightful scientific investigation.

Part 1: Core Chemical & Physical Data (CAS 602-41-5)

A foundational understanding of a compound's physicochemical properties is paramount for its effective application in any experimental context, from stock solution preparation to interpreting its biological interactions.

Identity and Structure

-

Systematic Name: N-[(7S)-1,2-dimethoxy-10-(methylthio)-9-oxo-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide[3][9]

-

Common Synonyms: Thiocolchicoside, 10-thio-Colchicoside, Coltramyl, Miorel, Musco-ril[3][10]

-

CAS Number: 602-41-5[3]

Physicochemical Properties

The solubility, stability, and handling of Thiocolchicoside are critical for reproducible experimental outcomes. The data below has been consolidated for easy reference.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow solid/crystalline powder. | [11][12][13] |

| Melting Point | 190-198 °C | [3][11][12] |

| Boiling Point | ~929.6 °C (Predicted) | [3][11] |

| Solubility | Water: 10 mg/mLPBS (pH 7.2): ~5 mg/mLDMSO: ~5 mg/mLDimethylformamide (DMF): ~1 mg/mLMethanol: Slightly solubleEthanol: Insoluble | [3][14][15][16] |

| LogP | 0.34 | [3][10] |

| pKa | 12.74 (Predicted) | [3][11] |

| Storage | Store at -20°C. Protect from light and moisture. | [13][15][17] |

Part 2: Mechanism of Action - A Tale of Two Pathways

The biological effects of Thiocolchicoside are primarily attributed to its interaction with two major signaling systems: the GABA/Glycine receptors in the central nervous system and the NF-κB pathway, which has profound implications for inflammation and cancer biology.

Neuromuscular Activity: The Classic View

Thiocolchicoside's efficacy as a muscle relaxant stems from its activity as a competitive antagonist of GABA-A receptors and a potent agonist of glycine receptors.[3][16][18][19]

-

GABA-A Receptor Antagonism: Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. By antagonizing the GABA-A receptor, Thiocolchicoside modulates the GABAergic inhibitory pathways, leading to its muscle relaxant effects.[3][10][20] It is crucial to note that this antagonism also contributes to its proconvulsant activity, making it unsuitable for individuals prone to seizures.[1][3][21]

-

Glycine Receptor Agonism: Glycine is another key inhibitory neurotransmitter, particularly in the spinal cord. Thiocolchicoside's agonistic action at strychnine-sensitive glycine receptors is also believed to contribute significantly to its myorelaxant properties.[3][21]

Caption: Neuromuscular mechanism of Thiocolchicoside.

Anti-inflammatory and Anti-Cancer Activity: The NF-κB Axis

Perhaps the most exciting frontier in Thiocolchicoside research is its potent inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7][10] NF-κB is a master regulator of genes involved in inflammation, cell survival, proliferation, and immunity. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers.

Thiocolchicoside intervenes at a critical juncture in the canonical NF-κB pathway:

-

Inhibition of IKK Activation: It abolishes the activation of the IκB kinase (IKK) complex.[5][21]

-

Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, Thiocolchicoside prevents the phosphorylation and subsequent ubiquitination-mediated degradation of IκBα, the primary inhibitor of NF-κB.[5][21]

-

Suppression of p65 Nuclear Translocation: With IκBα remaining intact, the NF-κB p65/p50 dimer is sequestered in the cytoplasm and cannot translocate to the nucleus.[5][21]

-

Downregulation of NF-κB Target Genes: The ultimate result is the suppressed transcription of NF-κB-regulated genes that promote cell survival (e.g., Bcl-2, XIAP, Mcl-1, cIAP1/2) and proliferation (e.g., c-Myc).[5][7][10]

This comprehensive inhibition leads to a pro-apoptotic and anti-proliferative state in various cancer cell lines, including leukemia, myeloma, breast, and colon cancer.[5][14]

Caption: Inhibition of the canonical NF-κB pathway by Thiocolchicoside.

Part 3: Experimental Protocols & Workflows

The following protocols are synthesized from established methodologies and represent self-validating systems for investigating the effects of Thiocolchicoside. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Preparation of Stock Solutions and Handling

Rationale: Accurate and consistent stock solution preparation is the bedrock of reproducible cell-based assays. Thiocolchicoside's solubility profile dictates the choice of solvent.

Protocol:

-

Reagent: Thiocolchicoside powder (CAS 602-41-5).

-

Solvent Selection: For cell culture experiments, sterile Dimethyl Sulfoxide (DMSO) or sterile water are the preferred solvents.[11][22] A 100 mM stock solution in water has been successfully used.[11][21]

-

Preparation (100 mM Stock in Water):

-

Aseptically weigh 56.36 mg of Thiocolchicoside.

-

Dissolve in 1 mL of sterile, cell culture-grade water.

-

Vortex gently until fully dissolved.

-

Filter-sterilize through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

-

Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[15]

-

Working Dilutions: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed, complete cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).

Safety Precautions:

-

Thiocolchicoside is toxic if swallowed or inhaled.[22]

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[17]

-

Avoid generating dust.[17]

-

Consult the Material Safety Data Sheet (MSDS) before use.[2][12][17][22][23][24]

Cell Proliferation/Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This is a primary assay to determine the cytotoxic or cytostatic effects of Thiocolchicoside on a given cell line.[16][24][25][26][27]

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.

-

Adherence: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to adhere.

-

Treatment: Prepare serial dilutions of Thiocolchicoside in complete medium (e.g., 0, 25, 50, 75, 100 µM).[21] Remove the old medium from the wells and add 100 µL of the Thiocolchicoside-containing medium or vehicle control.

-

Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 20% SDS in 50% DMF) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[11][21]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Analysis of NF-κB Pathway by Western Blot

Rationale: Western blotting allows for the visualization and quantification of specific proteins. To validate Thiocolchicoside's effect on the NF-κB pathway, one must examine the levels and post-translational modifications of key signaling components like IκBα and p65.

Protocol:

-

Cell Treatment & Lysis:

-

Seed cells (e.g., KBM-5, RAW 264.7) in 6-well plates or 10 cm dishes.[3][11] Grow to 70-80% confluency.

-

Pre-treat cells with Thiocolchicoside (e.g., 50-100 µM) for 24 hours.[3][11]

-

Induce NF-κB activation by treating with an appropriate stimulus (e.g., 0.1-1 nM TNF-α) for a short time course (e.g., 0, 5, 10, 15, 30 minutes).[3][11]

-

To observe IκBα phosphorylation, pre-incubate with a proteasome inhibitor like ALLN (50 µg/mL) for 30 minutes before TNF-α stimulation to prevent the degradation of the phosphorylated protein.[11][21]

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used for quantification.[3]

Expected Outcome: Thiocolchicoside treatment should inhibit the TNF-α-induced degradation of IκBα and reduce the appearance of phosphorylated IκBα.[11][21]

Immunocytochemistry for p65 Nuclear Translocation

Rationale: This technique visually confirms the inhibition of NF-κB activation by showing that the p65 subunit is retained in the cytoplasm, rather than translocating to the nucleus, upon stimulation.

Protocol:

-

Cell Culture: Grow cells on sterile glass coverslips or in chamber slides.

-

Treatment: Treat cells with Thiocolchicoside (e.g., 100 µM) for 24 hours, followed by stimulation with TNF-α (1 nM) for 15-30 minutes.[3]

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against p65 for 1-2 hours.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips onto slides and visualize using a fluorescence microscope.

Expected Outcome: In control cells stimulated with TNF-α, p65 staining will be concentrated in the nucleus (co-localized with DAPI). In cells pre-treated with Thiocolchicoside, p65 staining will remain predominantly in the cytoplasm.[3]

Conclusion

Thiocolchicoside (Colchicoside 10-thio-) is a molecule with a compelling dual identity. While its established role as a muscle relaxant is mediated through GABA-A and glycine receptor modulation, its potent, multi-stage inhibition of the NF-κB signaling pathway unlocks a vast potential for its use as a research tool and a lead compound in oncology and inflammation-focused drug discovery. By understanding the causal mechanisms behind its activity and employing rigorous, validated protocols such as those detailed in this guide, researchers can effectively harness the capabilities of this half-century-old drug to probe new frontiers in cellular biology and therapeutic development.

References

-

Reuter, S., Prasad, S., Phromnoi, K., Ravindran, J., Sung, B., Yadav, V. R., Kannappan, R., Chaturvedi, M. M., & Aggarwal, B. B. (2010). Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer. Cancer Prevention Research, 3(11), 1462–1472. [Link]

-

PubChem. (n.d.). Thiocolchicoside. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

Kamath, A. (2015). Thiocolchicoside: A review. World Medicine, 1(1), 1-4. [Link]

-

Jain, S., & Patel, K. (2017). Thiocolchicoside: An Updated Review. Asian Journal of Research in Pharmaceutical Sciences, 7(3), 163. [Link]

-

Wikipedia. (2023, December 27). Thiocolchicoside. In Wikipedia. [Link]

-

Mahendran, G., et al. (2020). Thiocolchicoside and Colchicine Induced Apoptosis in Breast Cancer (MCF-7) Cells Via Up-regulated Expression of p53 Tumor Suppressor Protein Gene: An In vitro and In silico Docking Approaches. Applied Biochemistry and Biotechnology, 192(4), 1289-1304. [Link]

-

Singh, S., et al. (2023). Exploring thiocolchicoside injection: Mechanism, formulation development, and analytical validation. International Journal of Green Pharmacy, 17(2). [Link]

-

Reuter, S., et al. (2012). Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug. British Journal of Pharmacology, 165(7), 2127-2139. [Link]

-

MedTigo. (n.d.). thiocolchicoside | Uses, Side Effects, and More. Retrieved March 7, 2024, from [Link]

-

Taylor & Francis Online. (n.d.). Thiocolchicoside – Knowledge and References. Retrieved March 7, 2024, from [Link]

- Google Patents. (n.d.). WO2011112161A1 - Extended release thiocolchicoside tablets.

-

Thakur, N., et al. (2024). Fabrication and Synthesis of Thiococlchicoside Loaded Matrix Type Transdermal Patch. Pharmaceutical Nanotechnology, 12(2), 143-154. [Link]

-

DrugBank Online. (n.d.). Thiocolchicoside. Retrieved March 7, 2024, from [Link]

-

CAS Common Chemistry. (n.d.). Thiocolchicoside. Retrieved March 7, 2024, from [Link]

-

Ark Pharm, Inc. (n.d.). MATERIAL SAFETY DATA SHEET - Thiocolchicoside. [Link]

-

BioCrick. (n.d.). Thiocolchicoside | CAS:602-41-5. Retrieved March 7, 2024, from [Link]

-

Tebubio. (n.d.). Thiocolchicoside - 10 mg. Retrieved March 7, 2024, from [Link]

- Google Patents. (n.d.). US8497290B2 - Thiocolchicine derivatives, method of making and methods of use thereof.

-

Agrahari, V., et al. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 10(14), 1109-1124. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. chemdmart.com [chemdmart.com]

- 3. researchgate.net [researchgate.net]

- 4. journalijsra.com [journalijsra.com]

- 5. ijrpb.com [ijrpb.com]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jprinfo.com [jprinfo.com]

- 9. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lgcstandards.com [lgcstandards.com]

- 13. WO2012038982A2 - A microbial method for the biotransformation of colchicinoid compounds - Google Patents [patents.google.com]

- 14. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. cleanchemlab.com [cleanchemlab.com]

- 24. atcc.org [atcc.org]

- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Technical Guide: Structural & Pharmacological Divergence of Thiocolchicoside vs. Colchicine

This guide provides an in-depth technical analysis of the structural and pharmacological divergence between Colchicine and Thiocolchicoside . It is designed for researchers and drug development professionals, focusing on molecular architecture, structure-activity relationships (SAR), and experimental validation.[1]

Executive Summary

While Colchicine and Thiocolchicoside share the same tricyclic benzo[a]heptalene scaffold, their functional group modifications at positions C-3 and C-10 dictate a radical shift in pharmacodynamics.[1] Colchicine acts as a potent anti-mitotic agent via high-affinity tubulin binding.[1] In contrast, Thiocolchicoside exhibits a distinct profile: the introduction of a thiomethyl group at C-10 and a glucoside moiety at C-3 drastically reduces tubulin affinity while introducing interaction with GABA-A and Glycine receptors.[1] This guide dissects these structural determinants and provides validated protocols for their differentiation.

Molecular Architecture: The Structural Shift

The core difference lies in the functionalization of the A-ring and the C-ring of the tropolone scaffold.

Comparative Structural Analysis[1]

| Feature | Colchicine | Thiocolchicoside | Structural Impact |

| Formula | C₂₂H₂₅NO₆ | C₂₇H₃₃NO₁₀S | Thiocolchicoside is significantly more polar.[1] |

| Position C-3 (Ring A) | Methoxy (-OCH₃) | O-Glucoside (β-D-glucopyranosyl) | The bulky glucose moiety hinders tubulin binding and increases water solubility.[1] |

| Position C-10 (Ring C) | Methoxy (-OCH₃) | Thiomethyl (-S-CH₃) | Sulfur substitution alters electronic density of the tropolone ring, affecting receptor affinity.[1] |

| Solubility | Lipophilic (logP ~1.[1]85) | Hydrophilic (logP ~ -0.[1]6) | Thiocolchicoside is injectable; Colchicine is orally bioavailable but toxic.[1] |

Visualization of Structural Divergence

The following diagram illustrates the specific substitution points driving the pharmacological shift.

Caption: Structural evolution from Colchicine to Thiocolchicoside highlighting critical functional group interchanges at C-3 and C-10.[1]

The Pharmacodynamic Paradox: SAR Analysis

A critical misunderstanding in the field is the mechanism of Thiocolchicoside's muscle relaxant activity.[2] Early literature suggested GABA-mimetic (agonist) activity.[1] However, rigorous electrophysiological data establishes it as a competitive antagonist at inhibitory receptors.[1]

Mechanism of Action Pathways

-

Colchicine (Tubulin Poison): The trimethoxy A-ring binds to the α-tubulin interface.[1] The C-10 methoxy group is crucial for the "tropolone" interaction.

-

Thiocolchicoside (Receptor Modulator):

-

GABA-A Receptor: Acts as a competitive antagonist (Ki in low micromolar range).[1]

-

Glycine Receptor: Acts as an antagonist (displaces strychnine).[1]

-

Paradox: The clinical "muscle relaxation" is likely supraspinal or involves complex modulation of spinal reflexes, despite the molecular antagonism which typically induces convulsions (a known risk at high doses).

-

Caption: Divergent signaling pathways.[1] Colchicine targets cytoskeletal dynamics, while Thiocolchicoside targets synaptic transmission.[1]

Experimental Protocols

To validate the identity and pharmacological profile of these compounds, the following protocols are recommended. These are designed to be self-validating systems.[1]

Protocol 1: Structural Elucidation via 1H-NMR

Objective: Differentiate Thiocolchicoside from Colchicine based on C-10 and C-3 proton environments.[1]

Reagents:

Methodology:

-

Sample Prep: Dissolve 5 mg of compound in 0.6 mL DMSO-d6.

-

Acquisition: Run 1H-NMR (minimum 400 MHz).

-

Analysis of Diagnostic Peaks:

| Moiety | Colchicine Signal (ppm) | Thiocolchicoside Signal (ppm) | Causality |

| C-10 Substituent | 3.90 - 4.00 (s, 3H, -OCH₃) | 2.42 - 2.45 (s, 3H, -SCH₃) | Sulfur is less electronegative than Oxygen, causing an upfield shift of the methyl protons. |

| C-3 Substituent | 3.60 - 3.70 (s, 3H, -OCH₃) | Absent (Replaced by Glucose) | Disappearance of the singlet confirms substitution.[1] |

| Glucoside Anomeric H | Absent | 4.90 - 5.00 (d, 1H) | Characteristic doublet of the sugar moiety attached at C-3.[1] |

Validation Criteria: The presence of the thiomethyl singlet at ~2.4 ppm and the anomeric proton at ~5.0 ppm definitively identifies Thiocolchicoside.

Protocol 2: [3H]-GABA Competitive Binding Assay

Objective: Quantify the affinity of Thiocolchicoside for GABA-A receptors (demonstrating the loss of tubulin specificity and gain of receptor activity).

Reagents:

-

Ligand: [3H]-GABA (Specific Activity > 80 Ci/mmol).[1]

-

Buffer: 50 mM Tris-Citrate (pH 7.4).

Step-by-Step Workflow:

-

Membrane Preparation: Homogenize rat cortex in ice-cold Tris buffer.[1] Centrifuge at 48,000 x g for 20 min. Wash pellet 3x to remove endogenous GABA.[1]

-

Incubation:

-

Equilibrium: Incubate at 4°C for 20 minutes.

-

Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester.

-

Quantification: Count radioactivity via liquid scintillation.

Expected Results:

-

Thiocolchicoside: Dose-dependent displacement of [3H]-GABA (IC50 in the µM range).[1]

-

Colchicine: Negligible displacement (IC50 > 100 µM), confirming lack of affinity for GABA receptors.

Clinical & Toxicological Implications

The structural differences dictate the metabolic fate and toxicity profile.

-

Metabolic Activation: Thiocolchicoside is a prodrug.[1] Upon oral administration, the C-3 glucoside is cleaved by intestinal flora to form the aglycone 3-demethylthiocolchicine (SL59.0955).[1][5][6]

-

Aneugenicity Risk: While Thiocolchicoside itself has low tubulin affinity, its aglycone metabolite (SL59.0955) retains the tropolone ring structure sufficient to interact with tubulin during mitosis, leading to potential aneuploidy (abnormal chromosome number). This is why regulatory bodies (e.g., EMA) have restricted its use in chronic conditions.[1]

Summary Table: Pharmacokinetic Divergence

| Parameter | Colchicine | Thiocolchicoside (Oral) |

| Bioavailability | ~45% | Low (Parent); High (Aglycone Metabolite) |

| Active Species | Parent Compound | Metabolite (SL59.0955) + Parent (IM route) |

| Primary Toxicity | GI (Diarrhea), Bone Marrow Suppression | Seizures (GABA antagonism), Aneuploidy (Metabolite) |

References

-

Carta, M., et al. (2006).[1][7] "The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system."[4][7][8][9] Neuropharmacology, 51(4), 805-815.[1][10]

-

European Medicines Agency (EMA). (2013).[1] "Assessment report for thiocolchicoside containing medicinal products." EMA/715383/2013.[1]

-

Sechi, G., et al. (2003).[1][11][12] "Acute epileptic seizures in patients treated with thiocolchicoside." Epilepsy Research, 53(1-2), 115-120.[1]

-

Uchida, S., et al. (2009).[1] "Colchicine binding to human serum albumin: A spectroscopic study." Journal of Pharmaceutical Sciences. (General Reference for Colchicine Binding)

-

Cimino, M., & Marini, P. (1985).[1] "Autoradiographic distribution of [3H]thiocolchicoside in the rat brain." European Journal of Pharmacology. (Historical context for binding sites).

Sources

- 1. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worldmedicine.uz [worldmedicine.uz]

- 3. Characterization of [3H]thiocolchicoside binding sites in rat spinal cord and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 10. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. worldmedicine.uz [worldmedicine.uz]

- 12. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Thiocolchicoside in Preclinical Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of thiocolchicoside, a semi-synthetic derivative of colchicine with potent muscle relaxant, anti-inflammatory, and analgesic properties.[1][2] The focus of this document is to delineate the absorption, distribution, metabolism, and excretion (ADME) of thiocolchicoside and its primary metabolites in commonly used animal models. This guide is intended to serve as a critical resource for researchers and drug development professionals engaged in the preclinical evaluation of this compound. We will delve into the causality behind experimental designs, provide detailed methodologies for key assays, and present a comparative analysis of pharmacokinetic parameters across different species.

Introduction: The Scientific Rationale for Thiocolchicoside in Preclinical Research

Thiocolchicoside is a widely prescribed agent for the management of painful muscle spasms and rheumatological disorders.[2][3] Its mechanism of action is primarily attributed to its antagonist activity at the γ-aminobutyric acid type A (GABA-A) and glycine receptors.[2] Understanding the pharmacokinetic profile of thiocolchicoside in animal models is paramount for the accurate interpretation of pharmacodynamic and toxicological data, and for the successful translation of these findings to the clinical setting.

A crucial aspect of thiocolchicoside's pharmacology is its extensive metabolism. Following oral administration, the parent compound is often not detectable in plasma. Instead, it is rapidly converted to its primary metabolites: the pharmacologically active 3-O-glucuronide metabolite (SL18.0740) and the inactive aglycone, 3-demethylthiocolchicine (SL59.0955).[3] Consequently, pharmacokinetic assessments must encompass the quantification of these metabolites to provide a complete picture of the drug's disposition.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The ADME profile of thiocolchicoside exhibits significant inter-species and route-dependent variations. A thorough understanding of these differences is critical for selecting the appropriate animal model and for designing robust preclinical studies.

Absorption

Oral Administration: Following oral administration, thiocolchicoside undergoes extensive first-pass metabolism in the intestine and liver.[4] This results in a low oral bioavailability of the parent compound, which is often undetectable in systemic circulation.[3] The primary circulating entities are its metabolites.

Intramuscular Administration: In contrast, intramuscular (IM) injection bypasses the first-pass effect, leading to systemic exposure to the parent thiocolchicoside. Peak plasma concentrations (Cmax) are typically reached within 30 minutes of IM administration.[4]

Distribution

Thiocolchicoside exhibits a moderate volume of distribution, suggesting distribution into the tissues. The apparent volume of distribution in humans has been estimated to be around 42.7 L after an 8 mg intramuscular dose.[4]

Metabolism: The Key to Understanding Thiocolchicoside's Action

The biotransformation of thiocolchicoside is a critical determinant of its pharmacological activity. The metabolic pathway is well-characterized and proceeds as follows:

-

Deglycosylation: The initial step, occurring primarily in the intestine, is the deglycosylation of thiocolchicoside to its aglycone, 3-demethylthiocolchicine (SL59.0955).[2] This metabolite is pharmacologically inactive.[3]

-

Glucuronidation: SL59.0955 is then rapidly conjugated in the liver to form the active metabolite, 3-O-glucurono-demethylcolchicine (SL18.0740).[3] This glucuronide is responsible for the majority of the pharmacological effects observed after oral administration.

-

Demethylation: A minor metabolic pathway involves the demethylation of SL59.0955 to didemethyl-thiocolchicine.[2]

The following diagram illustrates the metabolic pathway of thiocolchicoside:

Caption: Metabolic pathway of thiocolchicoside after oral administration.

Excretion

The primary route of elimination for thiocolchicoside and its metabolites is through the feces, with a smaller portion excreted in the urine.

Pharmacokinetic Parameters in Animal Models

The following tables summarize the available pharmacokinetic parameters for thiocolchicoside and its metabolites in various animal models. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.

Table 1: Pharmacokinetic Parameters of Thiocolchicoside and its Metabolites in Rats

| Parameter | Route | Dose | Thiocolchicoside | SL18.0740 (Active Metabolite) | SL59.0955 (Inactive Metabolite) | Reference |

| Cmax | Oral | 12 mg/kg | Not Reported | Not Reported | Not Reported | [5] |

| Toxicity | Oral | 12 mg/kg | Caused major malformations and foetotoxicity | - | - | [5] |

| NOAEL | Oral | 3 mg/kg/day | No toxic effect observed | - | - | [5] |

Table 2: Pharmacokinetic Parameters of Thiocolchicoside and its Metabolites in Rabbits

| Parameter | Route | Dose | Thiocolchicoside | SL18.0740 (Active Metabolite) | SL59.0955 (Inactive Metabolite) | Reference |

| Toxicity | Oral | 24 mg/kg/day | Showed maternotoxicity | - | - | [5] |

Table 3: Acute Toxicity Data (LD50) for Thiocolchicoside

| Species | Route | LD50 | Reference |

| Rat | Intravenous | 10 mg/kg | [6] |

| Rat | Intramuscular | 27.5 mg/kg | [6] |

| Mouse | Intraperitoneal | 1 mg/kg | [6] |

Experimental Protocols for Pharmacokinetic Studies

The following protocols provide a framework for conducting pharmacokinetic studies of thiocolchicoside in animal models. These are intended as a guide and may require optimization based on specific experimental objectives.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key principles include the 3Rs (Replacement, Reduction, and Refinement).[7][8] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Experimental Workflow for a Pharmacokinetic Study

Caption: General workflow for a preclinical pharmacokinetic study.

Protocol for Oral Administration in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).

-

Acclimatization: House animals for at least one week prior to the study with free access to food and water.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

-

Dose Formulation: Prepare a suspension or solution of thiocolchicoside in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose in water).

-

Administration: Administer the dose orally via gavage at a volume of 5-10 mL/kg.

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannula at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

-

-

Sample Processing:

-

Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

-

Store the plasma samples at -80°C until bioanalysis.

-

Protocol for Intramuscular Administration in Rabbits

-

Animal Model: Male New Zealand White rabbits (2.5-3.5 kg).

-

Acclimatization: House animals individually for at least one week prior to the study.

-

Dose Formulation: Prepare a sterile solution of thiocolchicoside in saline.

-

Administration: Administer the dose via intramuscular injection into the quadriceps muscle at a volume of 0.5-1.0 mL.

-

Blood Sampling:

-

Collect blood samples (approximately 1-2 mL) from the marginal ear vein at pre-determined time points.

-

Collect blood into tubes containing an appropriate anticoagulant.

-

-

Sample Processing: Process and store plasma samples as described for rats.

Bioanalytical Methodology: Ensuring Data Integrity

Accurate and precise bioanalytical methods are the cornerstone of reliable pharmacokinetic data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the simultaneous quantification of thiocolchicoside and its metabolites in biological matrices due to its high sensitivity and selectivity.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of analytes from plasma samples. A typical procedure involves:

-

Addition of a precipitating agent (e.g., acetonitrile) to the plasma sample.

-

Vortex mixing to ensure complete protein precipitation.

-

Centrifugation to pellet the precipitated proteins.

-

Transfer of the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters

The specific parameters for the LC-MS/MS method will need to be optimized for the instrument being used. However, a general approach would involve:

-

Chromatographic Separation: A reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for thiocolchicoside, SL18.0740, and SL59.0955, along with an internal standard, should be monitored.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the pharmacokinetics of thiocolchicoside in animal models. The data clearly indicates that thiocolchicoside undergoes extensive metabolism, and a thorough understanding of the disposition of its active metabolite, SL18.0740, is essential for the interpretation of preclinical data.

While this guide provides a solid foundation, there is a clear need for more direct, comparative pharmacokinetic studies across different animal species. Such studies would be invaluable for refining dose selection and for improving the extrapolation of preclinical findings to humans. Furthermore, the development and validation of highly sensitive and specific bioanalytical methods for the simultaneous quantification of thiocolchicoside and its metabolites in various animal matrices will continue to be of critical importance.

References

-

Thiocolchicoside: A Brief Review. International Journal of Pharmaceutical Sciences. [Link]

-

Trellu, M., et al. (2004). New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans. Fundamental & Clinical Pharmacology, 18(4), 453-461. [Link]

-

Thiocolchicoside. Wikipedia. [Link]

-

New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans | Request PDF. ResearchGate. [Link]

-

Thiocolchicoside - amended Product information. European Medicines Agency. [Link]

-

Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review. Open Pharmaceutical Sciences Journal. [Link]

-

Guidelines on administration of substances and blood collection in RATS. UNSW Research. [Link]

-

Thiocolchicoside: An Updated Review. Asian Journal of Research in Pharmaceutical Sciences. [Link]

-

Single-dose bioavailability of oral and intramuscular thiocolchicoside in healthy volunteers. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

-

Blood sampling: General principles. NC3Rs. [Link]

-

Guidelines on administration of substances and blood collection in RABBITS. UNSW Research. [Link]

-

Ethical guidelines for research in animal science. British Society of Animal Science. [Link]

-

Guidelines for Blood Collection in Laboratory Animals. University of Kentucky Research. [Link]

-

Intramuscular Injections in Rabbits. Charles River. [Link]

-

Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. [Link]

-

What is the washout period of thiocholchicoside? Dr.Oracle. [Link]

-

Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review. SciSpace. [Link]

-

Analytical Method for Determination of Thiocolchicoside in marketed Pharmaceutical Preparation: A Review. International Journal of Technology. [Link]

-

Animal Program Policy Blood Collection. The Forsyth Institute. [Link]

-

Blood sampling: Rat. NC3Rs. [Link]

-

Rabbit - Blood Collection - SWMS. Flinders University. [Link]

-

BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CONCURRENT QUANTIFICATION OF ACECLOFENAC AND THIOCOLCHICOSIDE IN HUMAN PLASM. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Rabbit Intramuscular Injection Guide. Scribd. [Link]

-

SOP: Intramuscular Injections in the Rabbit. Virginia Tech. [Link]

-

Bioanalytical method development and validation for the simultaneous estimation of active metabolite thiocolchicoside and diclofenac in human plasma by LC-MS/MS with a special emphashis to bioequivalence study. OMICS International. [Link]

-

Pharmacokinetics of Thiocolchicoside in Humans Using a Specific Radioimmunoassay. Therapeutic Drug Monitoring. [Link]

-

Blood Collection in Rodents. University of California, Irvine. [Link]

-

Pharmacokinetics of Thiocolchicoside in Humans Using a Specific Radioimmunoassay. Semantic Scholar. [Link]

-

CLINICALLY USEFUL PHARMACOKINETICS FOR THE BUSY PRACTITIONER. CABI Digital Library. [Link]

-

Pharmacokinetic-pharmacodynamic modeling of drug-induced effect on the QT interval in conscious telemetered dogs. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

- 1. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajpsonline.com [ajpsonline.com]

- 5. research.unsw.edu.au [research.unsw.edu.au]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. scispace.com [scispace.com]

- 8. forsyth.org [forsyth.org]

Technical Whitepaper: Metabolic Biotransformation of Thiocolchicoside to the Aneugenic Metabolite M2

Executive Summary

Thiocolchicoside (TCC) is a semi-synthetic sulfurated derivative of colchicoside used clinically as a muscle relaxant.[1][2][3][4] While effective for acute spinal pathology, its safety profile has been rigorously re-evaluated by regulatory bodies (including the EMA) due to the identification of a specific metabolite: M2 (3-demethylthiocolchicine) .[1][2]

This whitepaper details the metabolic pathway converting the parent compound (TCC) into the aglycone metabolite M2.[1][2][5] Unlike the parent drug or its glucuronidated counterpart (M1), M2 exhibits aneugenic activity (induction of aneuploidy) in dividing cells.[1][2][3][6][7][8] Understanding the kinetics, structural transformation, and accumulation of M2 is critical for drug development professionals navigating the risk-benefit landscape of colchicine derivatives.[2]

Chemical Architecture & Identity

To understand the metabolic cleavage, we must first define the structural relationship between the parent glycoside and the aglycone metabolite.

Parent Compound: Thiocolchicoside[3][4][6][7][8][9]

-

Systematic Name: N-[(7S)-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide[1][2]

-

Molecular Formula:

[1][2][10] -

Key Feature: A glycosidic bond at the C3 position attaches a glucose moiety to the thiocolchicine core.

Metabolite M2: 3-Demethylthiocolchicine[1][2][6][7][8][11]

-

Identity: The aglycone form of TCC.[5]

-

Molecular Formula:

[1][2][13][14] -

Structural Change: Loss of the glucose moiety (

) via hydrolysis.[1][2]

The Metabolic Pathway: Mechanism of Action

The biotransformation of Thiocolchicoside is unique because the parent compound is a prodrug that is not detectable in plasma after oral administration. The pathway is defined by intestinal hydrolysis followed by hepatic conjugation .[2]

Step 1: Intestinal Deglycosylation (Formation of M2)

Upon oral administration, TCC encounters the intestinal milieu.[1][2] It is not absorbed intact.[2] Instead, it undergoes rapid hydrolysis, primarily catalyzed by intestinal microbiota producing

-

Reaction: Hydrolysis of the O-glycosidic bond at position C3.[2]

-

Location: Intestinal lumen / Mucosa.[2]

-

Enzyme: Bacterial

-glucosidases (primary driver).[1][2] -

Product: Metabolite M2 (3-demethylthiocolchicine) .[1][2][3][6][9][10][11]

-

Pharmacokinetic Impact: This step explains the absence of circulating TCC after oral dosing.[5][6] The bioavailability of the active moiety relies entirely on this conversion.

Step 2: Phase II Conjugation (Formation of M1)

Once absorbed, the lipophilic M2 aglycone enters the portal circulation and reaches the liver.[2] There, it undergoes Phase II metabolism.[1][2]

-

Product: Metabolite M1 (3-O-glucurono-demethylthiocolchicine) .

-

Significance: M1 is the major circulating metabolite (SL18.0740) and is pharmacologically active (muscle relaxant).[1][2][5] However, M2 remains present in circulation and is the source of genotoxic concern.

Pathway Visualization

Figure 1: The metabolic cascade of Thiocolchicoside.[1][2][6][9] Note the critical formation of M2 in the intestine prior to hepatic conjugation.

Pharmacokinetics & Disposition[1][2][5][9][10][11][12]

Understanding the quantitative exposure to M2 is vital for safety assessments.[2]

| Parameter | Thiocolchicoside (Oral) | Metabolite M2 (Aglycone) | Metabolite M1 (Glucuronide) |

| Plasma Detection | Not Detected (Below LOQ) | Detectable (Low levels) | Major Circulating Entity |

| Tmax | N/A | ~1 hour | ~1 hour |

| Half-life (t1/2) | N/A | ~0.8 hours | 3.2 - 7.3 hours |

| Excretion | N/A | Urine & Feces | Urine & Feces |

| Activity | Muscle Relaxant (Parent) | Inactive / Toxic | Active Muscle Relaxant |

Key Insight: After intramuscular (IM) administration, the parent TCC is detected in plasma because it bypasses the intestinal hydrolysis step initially.[2] However, after oral administration, the "first-pass" intestinal metabolism is complete, converting the entire dose to M2, which is then partially converted to M1.[1][2]

Toxicological Implications: The M2 Risk Factor

The re-classification of Thiocolchicoside safety by the EMA (2013) was driven entirely by the properties of Metabolite M2.[2]

Aneugenic Mechanism

Unlike mutagenicity (which involves direct DNA damage/mutation), aneugenicity involves the disruption of the mitotic spindle apparatus.[2]

-

Target: Tubulin polymerization.[2]

-

Effect: M2 binds to tubulin, preventing proper microtubule formation during cell division.[2]

-

Result: Aneuploidy (abnormal number of chromosomes) in daughter cells.[1][2][3][6][7][8]

-

Clinical Risk: Teratogenicity (fetal harm), embryotoxicity, and potential impairment of male fertility.[1][2][3][4][7][11][12]

Regulatory Thresholds

Studies indicated that M2 induces aneuploidy at concentrations close to those achieved in human plasma at the maximum recommended oral dose (16 mg/day).[1][2] This narrow safety margin led to the restriction of oral treatment duration to 7 days .[4][11]

Analytical Protocol: Detection of M2

For researchers validating this pathway, the following LC-MS/MS workflow is recommended for the simultaneous quantification of M2 and M1.

Sample Preparation

-

Extraction: Solid Phase Extraction (SPE) is preferred over protein precipitation to minimize matrix effects for these polar compounds.[1][2]

LC-MS/MS Conditions[1][2]

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

Mass Transitions (MRM)

To distinguish the metabolites, monitor the following transitions (approximate m/z values):

| Analyte | Precursor Ion [M+H]+ | Product Ion (Quant) | Product Ion (Qual) |

| M2 (Aglycone) | 402.1 | 371.0 (Loss of -OCH3) | 356.0 |

| M1 (Glucuronide) | 578.2 | 402.1 (Loss of Gluc) | 371.0 |

| TCC (Parent) | 564.2 | 402.1 (Loss of Glc) | 371.0 |

Note: M1 fragments to the M2 core (402.[2]1) in the collision cell.[2] Chromatographic separation is essential to distinguish in-source fragmentation of M1 from actual M2.[1][2]

References

-

European Medicines Agency (EMA). (2013).[1][2][3] Assessment Report for Thiocolchicoside containing medicinal products.[2][3][4][7][8] Procedure No. EMEA/H/A-31/1368.[2]

-

Trellu, M., Filali-Ansary, A., et al. (2004).[1][2][9] New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans.[5][9] Fundamental & Clinical Pharmacology, 18(5), 493-501.[1][2]

-

U.S. National Library of Medicine. (2023).[1][2] PubChem Compound Summary for CID 84076: 3-Demethylthiocolchicine (M2).[1][2]

-

World Medicine. (2013).[1][2] Thiocolchicoside: A Review of Safety and Efficacy.[2][7][8]

Sources

- 1. 3-Demethyl Thiocolchicine-d3 3-O-β-D-Glucuronide [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. catalogues.ema.europa.eu [catalogues.ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. worldmedicine.uz [worldmedicine.uz]

- 7. aifa.gov.it [aifa.gov.it]

- 8. Thiocolchicoside-containing medicines - referral | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. caymanchem.com [caymanchem.com]

- 14. 3-Demethylthiocolchicine | C21H23NO5S | CID 84076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Title: Unraveling the Pharmacodynamics of Thiocolchicoside: In Vitro Muscle Relaxant Activity and Receptor Modulation

Executive Overview: The Mechanistic Paradox

Thiocolchicoside (TCC) is a semi-synthetic sulfur derivative of colchicoside, a naturally occurring glycoside extracted from the seeds of Gloriosa superba1[1]. While widely utilized in clinical settings for its potent myorelaxant, analgesic, and anti-inflammatory properties, its in vitro behavior presents a profound pharmacological paradox. Unlike classical muscle relaxants that act as positive allosteric modulators of inhibitory pathways, TCC functions primarily as a competitive antagonist of

From a drug development perspective, understanding how an in vitro proconvulsant profile translates into in vivo muscle relaxation is critical. Current consensus suggests that TCC’s myorelaxant effects are exerted at the supraspinal level via complex regulatory mechanisms, overriding the localized disinhibition observed in isolated in vitro assays3[3].

Receptor Modulation Dynamics

TCC receptor modulation and downstream supraspinal pathways mediating clinical myorelaxation.

Quantitative Pharmacodynamics

To accurately map the therapeutic window and potential neurotoxicity of TCC, in vitro electrophysiological assays are employed to calculate the half-maximal inhibitory concentration (IC

| Target Receptor / Cell Type | Subunit Composition | Pharmacological Action | IC |

| Recombinant GABA | Competitive Antagonism | ~0.13 µM | |

| Cerebellar Purkinje Cells | Native (Phasic Currents) | Competitive Antagonism | ~0.15 µM |

| Cerebellar Granule Neurons | Native (Tonic Currents) | Competitive Antagonism | ~0.90 µM |

| Recombinant Glycine | Inhibition | ~47.0 µM |

Note: TCC exhibits no significant modulation of GABA

In Vitro Experimental Methodologies

As a Senior Application Scientist, I design these protocols not merely as a sequence of steps, but as a self-validating system. The causality behind selecting two distinct models—recombinant oocytes and native brain slices—is to ensure that molecular specificity observed in isolation holds true within a physiological synaptic network.

Protocol A: Recombinant Receptor Expression in Xenopus laevis Oocytes

Rationale: Xenopus oocytes provide a translationally silent background. By injecting specific human mRNA, we force the expression of exact receptor stoichiometries (e.g.,

Step-by-Step Workflow:

-

Preparation & Microinjection: Harvest stage V-VI oocytes from Xenopus laevis. Microinject with 1-3 ng of cRNA encoding human GABA

or Glycine receptor subunits. -

Incubation: Incubate at 18°C for 2-5 days in Modified Barth’s Saline (MBS) to allow for robust membrane expression of the receptors.

-

Two-Electrode Voltage Clamp (TEVC): Impale oocytes with two glass microelectrodes (0.5–2 M

resistance) filled with 3M KCl. Voltage-clamp the cell at -70 mV. -

Ligand Application: Perfuse the chamber with a sub-maximal concentration of GABA (e.g., EC

) to establish a baseline inward chloride current. -

TCC Co-perfusion: Co-apply GABA with escalating concentrations of TCC (0.01 µM to 100 µM).

-

Data Acquisition: Record the peak amplitude reduction of the chloride current.

Self-Validating Control: Apply a known competitive antagonist (e.g., bicuculline) as a positive control. If TCC's inhibition curve shifts to the right in the presence of higher GABA concentrations, competitive antagonism is confirmed.

Protocol B: Whole-Cell Patch-Clamp in Rat Cerebellar Slices

Rationale: While oocytes prove molecular affinity, brain slices confirm that TCC can penetrate the synaptic cleft and modulate native receptors mediating both phasic (synaptic) and tonic (extrasynaptic) inhibition 2[2].

Step-by-Step Workflow:

-

Slice Preparation: Decapitate adult male rats under anesthesia. Rapidly extract the cerebellum and cut 300 µm parasagittal slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Transfer slices to a holding chamber at 34°C for 30 minutes, then room temperature for 1 hour.

-

Patch-Clamp Configuration: Transfer a slice to the recording chamber. Using infrared-differential interference contrast (IR-DIC) microscopy, visually identify Purkinje cells or granule neurons. Establish a whole-cell configuration using a borosilicate glass pipette (3-5 M

). -

Current Recording: Voltage-clamp the neuron at -70 mV. Record spontaneous inhibitory postsynaptic currents (sIPSCs) mediated by GABA

receptors. -

TCC Application: Bath-perfuse TCC (0.1 µM to 10 µM).

-

Analysis: Quantify the reduction in sIPSC frequency and amplitude.

Self-Validating Control: Add tetrodotoxin (TTX) to isolate miniature IPSCs (mIPSCs). If TCC reduces mIPSC amplitude, it confirms a direct postsynaptic receptor blockade rather than a presynaptic action.

Step-by-step electrophysiological workflow for quantifying TCC receptor antagonism.

Tissue Permeability and Formulation Screening

Beyond receptor affinity, in vitro models are crucial for assessing the transdermal and subcutaneous delivery potential of TCC formulations. Using Franz diffusion cells or Saarbruecken penetration models, researchers evaluate how well TCC penetrates human skin or semi-permeable membranes 4[4]. The skin acts as a "sink," and extracting the drug from 20 µm horizontal slices allows scientists to quantify accumulation in the stratum corneum, epidermis, and dermis, ensuring that topical foams or ointments achieve localized myorelaxation without systemic proconvulsant risks.

Conclusion

The in vitro characterization of Thiocolchicoside underscores a critical lesson in pharmacology: a drug's localized molecular mechanism (GABA

References

- Title: Thiocolchicoside: An Updated Review Source: Asian Journal of Research in Pharmaceutical Sciences URL

- Source: PubMed (Neuropharmacology)

- Title: MUSCORIL® Thiocolchiside Injection and capsules Source: sanofi aventis URL

- Title: Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A)

- Title: Penetration and Distribution of Thiocolchicoside through Human Skin Source: PMC URL

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. registrasiobat.pom.go.id [registrasiobat.pom.go.id]

- 4. Penetration and Distribution of Thiocolchicoside through Human Skin: Comparison Between a Commercial Foam (Miotens®) and a Drug Solution - PMC [pmc.ncbi.nlm.nih.gov]

Colchicoside 10-thio- receptor antagonist profile

Title: Colchicoside 10-thio- (Thiocolchicoside): A Paradoxical Receptor Antagonist Profile and Pharmacological Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that challenge traditional pharmacological classification. Colchicoside 10-thio-, universally known as thiocolchicoside (TCC), presents one of the most intriguing paradoxes in modern neuropharmacology. Clinically deployed as a potent skeletal muscle relaxant for orthopedic and rheumatologic spasms, its molecular mechanism directly contradicts traditional myorelaxant paradigms. Instead of potentiating inhibitory neurotransmission (like benzodiazepines or baclofen), TCC functions as a competitive antagonist at

Mechanistic Profiling: The Antagonist Paradox

Historically, the myorelaxant efficacy of TCC led to the erroneous assumption that it acted as a GABAergic agonist. However, rigorous electrophysiological profiling has definitively reclassified TCC as a potent competitive antagonist of GABA-A receptor function in the central nervous system[2].

-

GABA-A Receptor Antagonism: TCC binds with high affinity to GABA-A receptors, competitively displacing GABA. It effectively inhibits both phasic (synaptic) inhibitory postsynaptic currents (eIPSCs) in cerebellar Purkinje cells and tonic (extrasynaptic) currents in cerebellar granule neurons[3]. This broad-spectrum antagonism of both

1- -